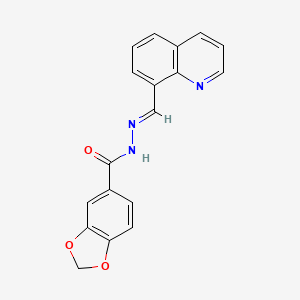

![molecular formula C19H19N3O2S B5536825 N'-{[5-(8-喹啉硫代)-2-呋喃基]亚甲基}戊酰肼](/img/structure/B5536825.png)

N'-{[5-(8-喹啉硫代)-2-呋喃基]亚甲基}戊酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that include the formation of Schiff bases through the condensation of aldehydes with hydrazides. The specific synthetic route to achieve "N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide" would likely involve the initial preparation of the quinolinylthio and furyl components, followed by their subsequent condensation with an appropriate pentanohydrazide derivative. While the exact synthesis of this compound is not detailed in available literature, similar synthetic approaches have been described for related compounds.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of conjugated systems, which are crucial for their electronic and photophysical properties. X-ray crystallography, along with spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy, are typically employed to elucidate their structures. Density Functional Theory (DFT) calculations can further provide insights into the electronic structure, including HOMO-LUMO gaps, which are indicative of the molecule's stability and reactivity.

Chemical Reactions and Properties

The chemical reactivity of "N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide" would be influenced by its functional groups. Schiff bases are known for their versatility in chemical reactions, including nucleophilic addition, cycloaddition, and as ligands in coordination chemistry. The presence of the quinolinylthio and furyl groups could impart specific reactivities, such as electrophilic substitution reactions at the quinoline nucleus or participation in oxidative coupling reactions.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and intermolecular interactions. The presence of aromatic systems and potential hydrogen bonding sites within "N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide" suggests that these molecules could exhibit interesting solid-state properties, including polymorphism and potential for forming supramolecular assemblies.

Chemical Properties Analysis

The electronic properties of the compound, such as electron affinity, ionization potential, and redox behavior, can be explored through electrochemical studies and computational modeling. The Schiff base linkage and the heteroaromatic components contribute to the molecule's ability to engage in electron transfer processes, making them relevant for applications in sensing, catalysis, and as active materials in electronic devices.

For detailed insights on the synthesis, molecular structure, chemical reactions, and properties of related compounds, refer to the following studies:

- Synthesis and characterization of quinoline derivatives and their complexation behaviors: (Murugesan et al., 2021).

- Investigations into the chemical reactivity and properties of furyl- and quinolinyl-containing compounds: (Hassaneen et al., 1991).

- DFT studies on the electronic structure of quinoline derivatives: (Dobosz et al., 2010).

科学研究应用

合成与表征

- 光谱和DFT研究: 喹啉衍生物的合成和表征使用X射线晶体学和NMR等技术,并通过DFT计算研究其电子性质。这些化合物因其亲电和亲核位点而备受关注,这对于设计生物系统中的靶向分子相互作用至关重要 (Arul Murugesan et al., 2021).

生物活性

- 抗分枝杆菌活性: 某些腙衍生物对分枝杆菌属表现出显着的活性,展示了它们在抗菌和抗结核病应用中的潜力 (Ş. Küçükgüzel et al., 1999).

- 传感器应用: 基于喹啉的腙可以用作金属离子的双重探针,突出了它们在环境监测和生物成像中的用途 (Liang-Liang Gao et al., 2020).

化学性质和应用

- 无催化剂合成: 在无催化剂条件下合成喹啉和酰腙的研究探索了生产这些化合物的全新有效方法,有可能降低成本和环境影响 (Tahere Hosseyni Largani et al., 2017).

- 荧光传感: 源自喹啉结构的多功能席夫碱被开发用于选择性检测离子,应用范围从环境传感到生物成像 (Seul Ah Lee et al., 2014).

未来方向

The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in biological models .

属性

IUPAC Name |

N-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-3-9-17(23)22-21-13-15-10-11-18(24-15)25-16-8-4-6-14-7-5-12-20-19(14)16/h4-8,10-13H,2-3,9H2,1H3,(H,22,23)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMMFQNZGGFSSF-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NN=CC1=CC=C(O1)SC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N/N=C/C1=CC=C(O1)SC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

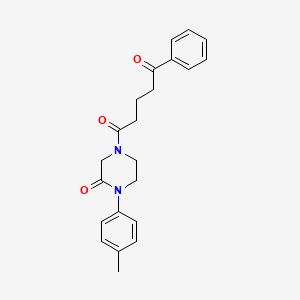

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

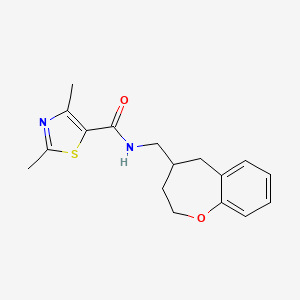

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)